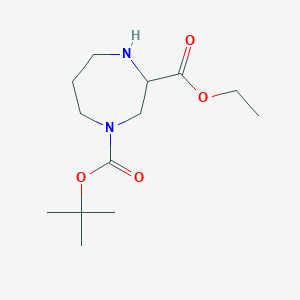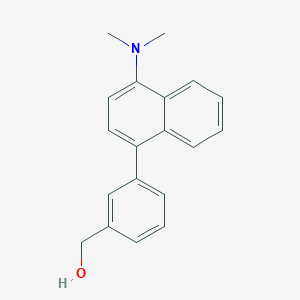
(3-(4-(Dimethylamino)naphthalen-1-yl)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(4-(Dimethylamino)naphthalen-1-yl)phenyl)methanol is an organic compound that features a naphthalene ring substituted with a dimethylamino group and a phenylmethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-(Dimethylamino)naphthalen-1-yl)phenyl)methanol typically involves the reaction of 4-(dimethylamino)naphthalene-1-carbaldehyde with phenylmagnesium bromide, followed by hydrolysis. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed in an anhydrous solvent such as tetrahydrofuran (THF). The reaction mixture is then quenched with water, and the product is extracted using an organic solvent like dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
(3-(4-(Dimethylamino)naphthalen-1-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces the corresponding alcohol.
Substitution: Produces substituted derivatives with various functional groups.
Applications De Recherche Scientifique
(3-(4-(Dimethylamino)naphthalen-1-yl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a fluorescent probe due to its photophysical properties.
Biology: Employed in the study of cellular processes and as a marker in fluorescence microscopy.
Medicine: Investigated for its potential therapeutic properties, including its role in drug delivery systems.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mécanisme D'action
The mechanism of action of (3-(4-(Dimethylamino)naphthalen-1-yl)phenyl)methanol involves photoinduced intramolecular charge transfer (ICT). Upon excitation, the electron-donating dimethylamino group transfers an electron to the electron-accepting naphthalene ring, resulting in a highly dipolar excited state. This property is exploited in various applications, including fluorescence quenching and sensing.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-3-[4-(Dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-one: A chalcone derivative with similar photophysical properties.
3-(4-Diethylamino-phenyl)-1-(1-hydroxy-naphthalen-2-yl)-propenone: Another compound with a naphthalene ring and an amino group.
Uniqueness
(3-(4-(Dimethylamino)naphthalen-1-yl)phenyl)methanol is unique due to its specific structural arrangement, which allows for efficient intramolecular charge transfer. This makes it particularly useful in applications requiring high fluorescence sensitivity and stability.
Propriétés
Formule moléculaire |
C19H19NO |
|---|---|
Poids moléculaire |
277.4 g/mol |
Nom IUPAC |
[3-[4-(dimethylamino)naphthalen-1-yl]phenyl]methanol |
InChI |
InChI=1S/C19H19NO/c1-20(2)19-11-10-16(17-8-3-4-9-18(17)19)15-7-5-6-14(12-15)13-21/h3-12,21H,13H2,1-2H3 |
Clé InChI |
OYKTVOIDACLOMZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C2=CC=CC=C21)C3=CC=CC(=C3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,10-Dimethoxy-8,9-dimethyl-2,3,4,6,11,11A-hexahydro-1H-pyrazino[1,2-B]isoquinoline](/img/structure/B11844913.png)


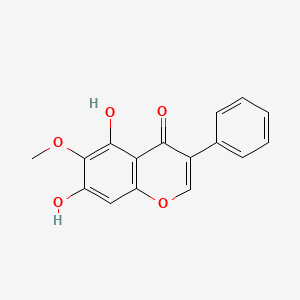
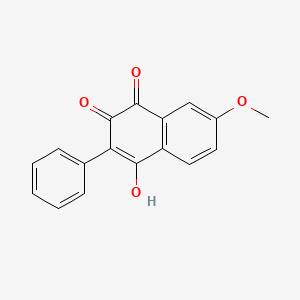


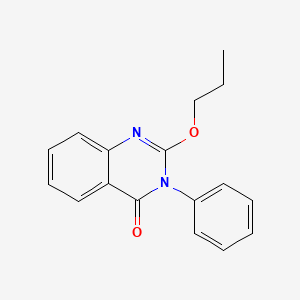
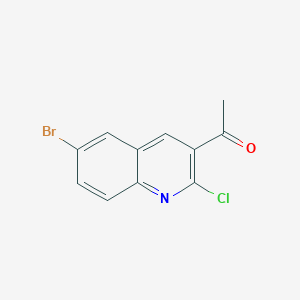
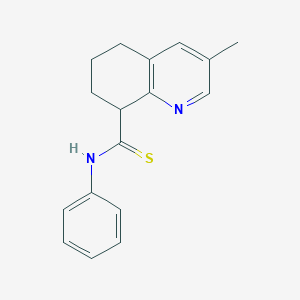
![1'-Pivaloylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11844976.png)
